4-Iodo-3-methoxypyridine
Overview
Description
4-Iodo-3-methoxypyridine is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 are replaced by iodine and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-3-methoxypyridine can be synthesized through several methods. One common approach involves the iodination of 3-methoxypyridine using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity required for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-methoxypyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.
Oxidation and Reduction: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are essential, with reactions typically conducted in the presence of a base like potassium carbonate.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are commonly formed.
Scientific Research Applications
4-Iodo-3-methoxypyridine has diverse applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-3-methoxypyridine depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps involving palladium catalysts . In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
3-Iodo-4-methoxypyridine: Similar structure but with different substitution pattern.
4-Iodo-6-methoxypyrimidine: Contains a pyrimidine ring instead of pyridine.
6-Iodo-2,3-dimethoxypyridine: Features additional methoxy groups.
Uniqueness: 4-Iodo-3-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Biological Activity
4-Iodo-3-methoxypyridine is a halogenated pyridine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is utilized as a building block in the synthesis of various biologically active molecules, including potential pharmaceuticals. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula C7H8NIO and a molecular weight of approximately 234.05 g/mol. The presence of the iodine atom and the methoxy group significantly influences its chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C7H8NIO |
Molecular Weight | 234.05 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antiproliferative Activity
Research has indicated that derivatives of this compound exhibit varying degrees of antiproliferative activity against cancer cell lines. A study evaluated several N-(methoxypyridyl) pyrroles and indoles, revealing that these compounds demonstrated low to moderate antiproliferative activity in A2058 melanoma cells. The best result was observed with a specific derivative at a concentration of M, which induced approximately 36.4% growth inhibition after 72 hours of treatment .
The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular pathways or targets. Compounds derived from this pyridine have been noted for their ability to modulate enzyme activities and receptor interactions, which are critical for their pharmacological effects .
Case Studies
- Synthesis and Evaluation : A series of compounds synthesized from this compound were tested for their biological activities, including their effects on tumor cell proliferation. The results highlighted the compound's potential as a precursor for developing new anticancer agents .
- Toxicity Studies : In toxicity assessments, no significant adverse effects were observed in animal models at doses up to 200 mg/kg , indicating a favorable safety profile for further development .
Table 2: Summary of Biological Studies
Synthesis Methods
The synthesis of this compound typically involves deprotometalation techniques followed by iodolysis reactions. These methods have been optimized to improve yields and selectivity for the desired products .
Table 3: Synthesis Yield Comparisons
Reaction Type | Yield (%) |
---|---|
Direct Iodolysis | 89% |
Deprotometalation followed by Iodolysis | Varies (up to 88%) |
Properties
IUPAC Name |
4-iodo-3-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLJNIIXFJXKOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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